1-Methylpiperidine-2,3-dione
Overview
Description
1-Methylpiperidine-2,3-dione is an organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its unique structure, which includes a piperidine ring substituted with a methyl group and two keto groups at positions 2 and 3. The compound is used in various chemical and pharmaceutical applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2,3-dione can be synthesized through the oxidation of 3-hydroxy-1-methylpiperidin-2-one. The reaction involves the use of Jones reagent (a mixture of chromium trioxide and sulfuric acid in acetone) at room temperature. The process includes the following steps:
- Dissolve 3-hydroxy-1-methylpiperidin-2-one in acetone.
- Add Jones reagent dropwise to the solution.
- Stir the mixture at room temperature for 10 minutes.
- Filter the resulting solution to remove solid by-products.
- Concentrate the filtrate under reduced pressure to obtain this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale oxidation reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The methyl group and keto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromium trioxide and sulfuric acid in acetone).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Higher oxidation states of the compound.
Reduction: 1-methylpiperidine-2,3-diol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Methylpiperidine-2,3-dione is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 1-methylpiperidine-2,3-dione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity. The keto groups in the molecule can form hydrogen bonds with active sites of enzymes, leading to changes in their conformation and function. This interaction can affect biochemical pathways and cellular processes .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar ring structure but without the keto groups.
Pyrrolidine: A five-membered ring analog with similar reactivity.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness: 1-Methylpiperidine-2,3-dione is unique due to the presence of both a methyl group and two keto groups on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-methylpiperidine-2,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-4-2-3-5(8)6(7)9/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDFUMFEKPCADK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=O)C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506265 | |
Record name | 1-Methylpiperidine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30932-82-2 | |
Record name | 1-Methylpiperidine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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